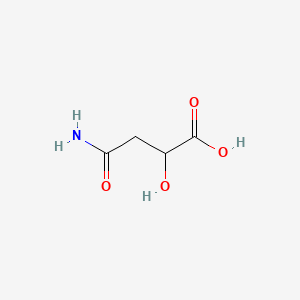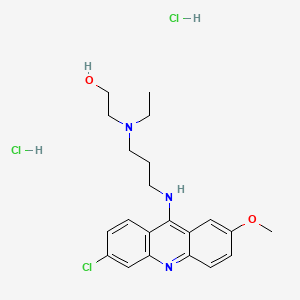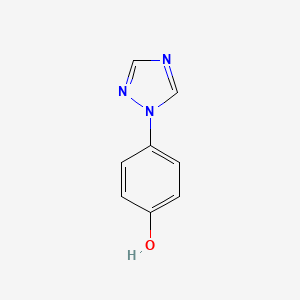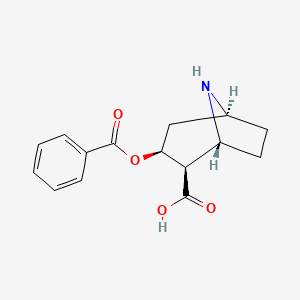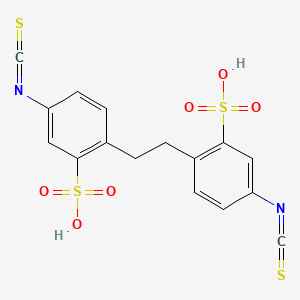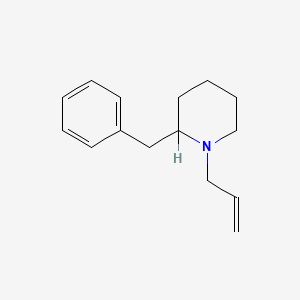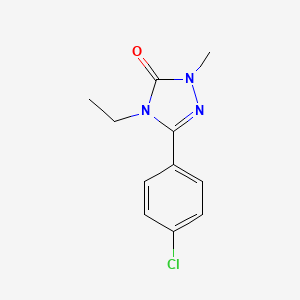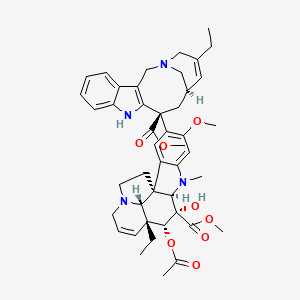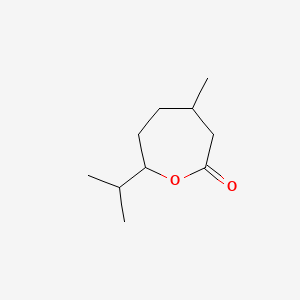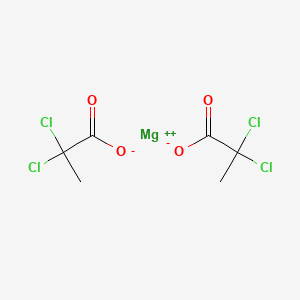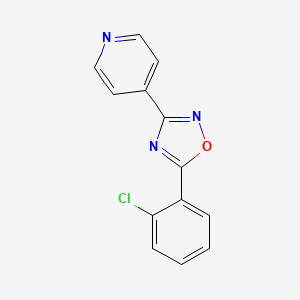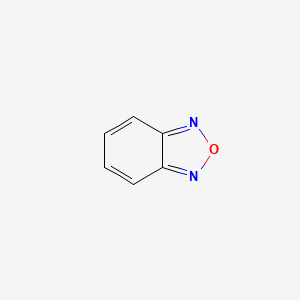
1,1-Difeniletan
Descripción general
Descripción
1,1-Diphenylethane (DPE) is a versatile organic compound with a wide range of applications in both industrial and scientific research. It is an alkyl aromatic compound with a linear structure and is composed of two benzene rings connected by a single carbon-carbon bond. DPE is a colorless, volatile liquid with a boiling point of 230°C and a melting point of -40°C. It is insoluble in water, but soluble in a variety of organic solvents.
Aplicaciones Científicas De Investigación
Síntesis Aniónica de Polímeros con Estructuras Controladas
La química del 1,1-Difeniletileno juega un papel crucial en la síntesis aniónica de polímeros. Se utiliza para formar iniciadores y agentes de cierre de cadena que atenúan la reactividad para la transición a monómeros polares reactivos o para reacciones de funcionalización {svg_1}. Esta aplicación es significativa para crear polímeros con un control estructural preciso, lo cual es esencial para el desarrollo de materiales avanzados con propiedades específicas.
Funcionalización en la Química de Polímeros
El compuesto se utiliza para la funcionalización de extremo de cadena y en cadena usando 1,1-difeniletilenos y 1,1-diariletilenos sustituidos {svg_2}. Este proceso permite la introducción de grupos funcionales en los polímeros, lo que puede alterar sus propiedades físicas, químicas y mecánicas, haciéndolos adecuados para una amplia gama de aplicaciones.
Síntesis de Macromonómeros
Los macromonómeros funcionalizados con 1,1-Difeniletileno se preparan usando química del 1,1-Difeniletileno. Estos macromonómeros son significativos porque no pueden homopolymerizarse, lo que permite la creación de copolímeros de bloque con propiedades únicas {svg_3}.
Preparación de Iniciadores para la Polimerización
Bis(1,1-difeniletilenos) y tris(1,1-difeniletilenos) se utilizan como precursores para iniciadores de dilitio y trilitio solubles en hidrocarburos, respectivamente {svg_4}. Estos iniciadores son fundamentales en los procesos de polimerización viva, donde permiten la producción de polímeros con pesos moleculares bien definidos y baja polidispersidad.
Síntesis de Polímeros de Estrella Ramificada
El compuesto se emplea en la síntesis de polímeros de estrella ramificada heteroarm (miktoarm). Esto se logra mediante el uso de bis(1,1-difeniletilenos) y tris(1,1-difeniletilenos) como agentes de unión vivos {svg_5}. Los polímeros de estrella ramificada tienen aplicaciones en sistemas de administración de fármacos y nanotecnología debido a su arquitectura única y versatilidad funcional.
Safety and Hazards
1,1-Diphenylethane may cause an allergic skin reaction. It is harmful if inhaled and can cause serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Biochemical Pathways
1,1-Diphenylethane may be involved in various biochemical pathways. For instance, it has been reported that Pseudomonas putida PaW 736, a bacterium, can degrade 1,1-Diphenylethane, using it as the sole source of carbon and energy .
Action Environment
The action, efficacy, and stability of 1,1-Diphenylethane can be influenced by various environmental factors. For instance, the degradation of 1,1-Diphenylethane by Pseudomonas putida PaW 736 was observed under specific environmental conditions .
Análisis Bioquímico
Biochemical Properties
1,1-Diphenylethane plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the biodegradation process, such as those found in the bacterium Pseudomonas putida . These interactions often involve the transformation of 1,1-Diphenylethane into other compounds through enzymatic reactions. For example, Pseudomonas putida can degrade 1,1-Diphenylethane, utilizing it as a carbon and energy source . The nature of these interactions typically involves the binding of 1,1-Diphenylethane to the active sites of enzymes, facilitating its breakdown and subsequent utilization in metabolic pathways.
Cellular Effects
1,1-Diphenylethane has been shown to affect various types of cells and cellular processes. In studies involving non-small cell lung cancer cells (A549), a derivative of 1,1-Diphenylethane was found to reduce cell viability, inhibit migration, and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, such as the STAT3 pathway, and altering gene expression. Specifically, 1,1-Diphenylethane downregulates the expression of genes involved in cell survival and mobility, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1,1-Diphenylethane involves its interactions at the molecular level, including binding to biomolecules and influencing enzyme activity. It has been observed to mediate radical polymerization reactions, generating low molecular weight polymers through termination reactions . Additionally, 1,1-Diphenylethane can act as an inhibitor or activator of specific enzymes, depending on the context of its interactions. These molecular interactions often result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Diphenylethane can change over time due to its stability and degradation properties. Studies have shown that 1,1-Diphenylethane is relatively stable under various conditions, but it can undergo degradation through enzymatic processes . Over time, the degradation products of 1,1-Diphenylethane may exhibit different biochemical properties and effects on cellular function. Long-term exposure to 1,1-Diphenylethane in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1,1-Diphenylethane vary with different dosages in animal models. At lower doses, 1,1-Diphenylethane may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Studies in animal models have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. Understanding these dosage effects is crucial for assessing the safety and efficacy of 1,1-Diphenylethane in various applications.
Metabolic Pathways
1,1-Diphenylethane is involved in several metabolic pathways, particularly those related to its biodegradation. Enzymes such as those found in Pseudomonas putida play a key role in the breakdown of 1,1-Diphenylethane, converting it into other compounds that can be utilized in metabolic processes . These pathways often involve the initial binding of 1,1-Diphenylethane to enzyme active sites, followed by a series of chemical reactions that lead to its degradation and assimilation into cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,1-Diphenylethane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of 1,1-Diphenylethane within the cell can affect its localization and accumulation, influencing its biochemical activity and interactions with other biomolecules. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1,1-Diphenylethane can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications The localization of 1,1-Diphenylethane within subcellular structures can influence its interactions with enzymes and other biomolecules, thereby affecting its biochemical properties and cellular effects
Propiedades
IUPAC Name |
1-phenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZXAFXFTLXUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041218 | |
| Record name | 1,1-Diphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-ethylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
612-00-0, 38888-98-1 | |
| Record name | 1,1-Diphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DIPHENYLETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-ethylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9813FDC9QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1-Diphenylethane?
A1: 1,1-Diphenylethane has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.
Q2: How can 1,1-Diphenylethane be characterized spectroscopically?
A2: 1,1-Diphenylethane can be characterized using techniques like 1H NMR and infrared spectroscopy. [, ] These methods provide information about the compound's structure and bonding.
Q3: Describe a method for synthesizing 1,1-Diphenylethane.
A3: 1,1-Diphenylethane can be synthesized in a one-step process using benzene, ethyl aldehyde, and aluminum trichloride as raw materials. [] Another method involves the condensation of benzene with acetaldehyde using a macroporous perfluorosulfonic acid resin catalyst. []
Q4: How does 1,1-Diphenylethane react with sulfur at elevated temperatures?
A4: Thermolysis of 1,1-Diphenylethane in the presence of sulfur at 425 °C leads to the cleavage of the aliphatic carbon-carbon bond, yielding toluene as the principal product alongside benzene, ethylbenzene, diphenylmethane, trans-stilbene, phenanthrene, 2-phenylbenzothiophene, and 2,3,4,5-tetraphenylthiophene. []
Q5: How is benzophenone synthesized from 1,1-Diphenylethane?
A5: Benzophenone can be synthesized via nitric acid oxidation of 1,1-Diphenylethane. [] Additionally, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene to benzophenone and 1,1-diphenylethane. []
Q6: Can 1,1-diphenylethylene be converted to 1,1-diphenylethane?
A6: Yes, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene into both benzophenone and 1,1-diphenylethane. []
Q7: How does the structure of 1,1-Diphenylethane affect its diffusion through rubbery polymers?
A7: The diffusion of radioactively tagged 1,1-Diphenylethane through rubbery polymers is influenced by temperature and the degree of polymer swelling by the compound. Its translatory friction coefficient in different polymers correlates with that of n-hexadecane, suggesting a slightly less efficient mobility mechanism for 1,1-Diphenylethane. []
Q8: What is the significance of 1,1-Diphenylethane in polystyrene waste management?
A8: 1,1-Diphenylethane is formed as a product during the catalyst-assisted modified thermal cracking of polystyrene waste in the presence of anisole and a bismuth trichloride catalyst. This process aims to convert toxic styrene monomer into less toxic byproducts, offering a potential solution for polystyrene waste recycling. []
Q9: Can 1,1-Diphenylethane be used to formulate high-performance capacitor oil?
A9: Yes, 1,1-Diphenylethane, synthesized from benzene and acetaldehyde, can be combined with benzyl toluene to formulate capacitor oil with comparable properties to commercially available products. []
Q10: What are the advantages of using 1,1-Diphenylethane as a diluent for epoxy resins?
A10: 1,1-Diphenylethane effectively reduces the viscosity of epoxy resin mixtures while maintaining desirable chemical resistance and mechanical, thermal, and electrical properties in the cured product. []
Q11: How does 1,1-Diphenylethane improve the low-temperature properties of electrically insulating oil?
A11: Incorporating 1,1-Diphenylethane (30-70 mass%) with specific alkylated diphenylmethane derivatives and a small percentage of either 1,2-diphenylethane or diphenylmethane results in an electrically insulating oil composition with improved low-temperature properties, hydrogen gas absorbability, and withstand voltage properties. []
Q12: How is computational chemistry used to study the interactions of 1,1-Diphenylethane with lithium cations?
A12: Density functional theory calculations have been used to investigate the lithium cation basicity of 1,1-Diphenylethane. These studies revealed that the most stable lithium complexes involve a “pincer effect” where the lithium cation interacts simultaneously with both benzene rings, leading to enhanced binding enthalpies. []
Q13: Have theoretical models been developed to understand the vibrational spectroscopy of 1,1-Diphenylethane?
A13: Yes, theoretical models have been developed to simulate the vibrational spectra of 1,1-Diphenylethane, particularly focusing on the CH stretch vibrations and their coupling to scissor modes. These models help interpret experimental infrared spectra and understand mode mixing in the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


